

A Technical Guide to Phenyl-pyrrolidin-1-yl-acetic Acid: Synthesis and Properties

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Compound of Interest

Compound Name: Phenyl-pyrrolidin-1-yl-acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Phenyl-pyrrolidin-1-yl-acetic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its role in drug discovery.

Core Concepts

Phenyl-pyrrolidin-1-yl-acetic acid, specifically 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid, is a versatile chemical scaffold. Its structure, featuring a phenyl group and a pyrrolidine ring attached to an acetic acid moiety, makes it a valuable building block for creating complex molecules with potential therapeutic applications. It is primarily utilized in the development of compounds targeting neurological disorders, such as antidepressants and antipsychotics.^[1] The pyrrolidine ring is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.

Quantitative Data Summary

The key quantitative data for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid and its common salt form are summarized in the table below for easy reference and comparison.

Property	2-Phenyl-2-(pyrrolidin-1-yl)acetic acid	Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride
Molecular Formula	C ₁₂ H ₁₅ NO ₂	C ₁₂ H ₁₅ NO ₂ •HCl
Molecular Weight	205.25 g/mol	241.71 g/mol
CAS Number	100390-48-5	Not specified
Purity	≥98% (typical commercial grade)	Research grade
Storage Conditions	2-8°C, sealed, dry	Research grade

Experimental Protocols

The following section provides a detailed methodology for the synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid. This protocol is based on established chemical principles for the formation of analogous acetamide derivatives, adapted for the synthesis of the target carboxylic acid.[\[2\]](#)

Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid

This synthesis is a two-step process starting from a substituted phenylacetic acid. The first step involves the formation of an acid chloride, which is then reacted with pyrrolidine, followed by hydrolysis to yield the final product.

Materials:

- Substituted Phenylacetic Acid
- Thionyl chloride (SOCl₂)
- Pyrrolidine
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Anhydrous Diethyl Ether

- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware and stirring equipment
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel)
- Column chromatography apparatus (silica gel)
- Hydrochloric acid (for hydrolysis)

Procedure:

Step 1: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetyl chloride^[2]

- To a solution of the desired substituted phenylacetic acid (1.0 equivalent) in anhydrous DCM (10 mL/g of acid), slowly add thionyl chloride (1.2 equivalents) at 0°C.
- Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Once the starting material is consumed, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-phenylacetyl chloride is used in the next step without further purification.

Step 2: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid

- Dissolve the crude 2-phenylacetyl chloride in anhydrous DCM.
- In a separate flask, prepare a solution of pyrrolidine (2.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
- Slowly add the acid chloride solution to the pyrrolidine solution at 0°C with vigorous stirring.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC until the acid chloride is consumed.
- Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
- Hydrolyze the crude amide by refluxing with an aqueous solution of hydrochloric acid.
- After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
- Dry the organic extract, remove the solvent, and purify the resulting 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid by recrystallization or column chromatography.

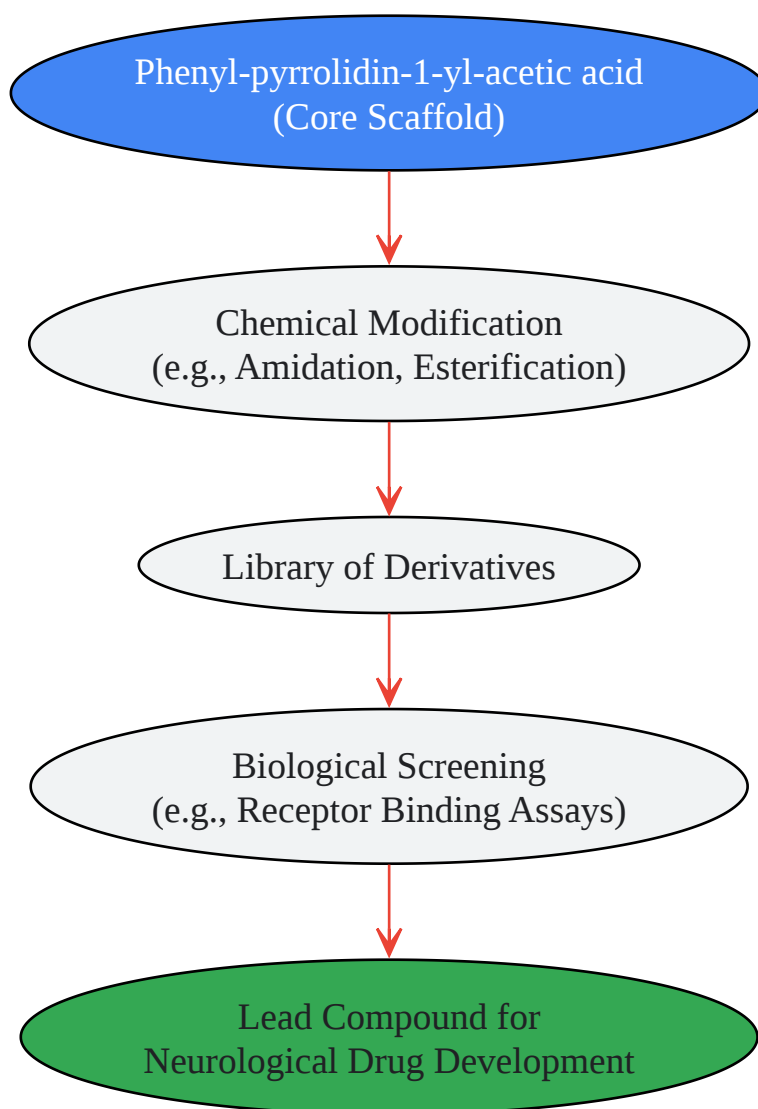
Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the logical relationship of **Phenyl-pyrrolidin-1-yl-acetic acid** as a key intermediate in the development of more complex molecules.



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Caption: Synthetic workflow for 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid.



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Caption: Role in the drug development pipeline.

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References

- 1. 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid [myskinrecipes.com]

- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
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